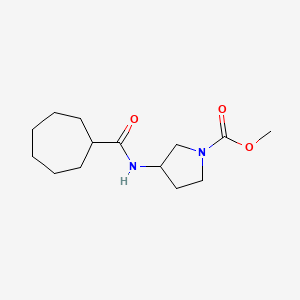
2-(4-Chlorophenyl)-1-methylsulfonylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-methylsulfonylazetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. This compound is also known as sulfoxaflor and is a member of the sulfoximine class of insecticides.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the inhibition of nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This results in the disruption of nerve impulses, leading to paralysis and death of the insect. The compound has a high affinity for insect nAChRs, making it highly effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorophenyl)-1-methylsulfonylazetidine has low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, it is important to note that this compound may have negative impacts on pollinators and other beneficial insects, highlighting the need for careful consideration and regulation of its use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chlorophenyl)-1-methylsulfonylazetidine in lab experiments include its high potency and selectivity against insect pests, as well as its low toxicity to mammals and other non-target organisms. However, its use may be limited by its potential negative impacts on pollinators and other beneficial insects, as well as the development of resistance in target pests.
Zukünftige Richtungen
Future research on 2-(4-Chlorophenyl)-1-methylsulfonylazetidine may focus on the development of more effective and environmentally-friendly insecticides based on this compound. This may involve the synthesis of new derivatives with improved potency and selectivity, as well as the investigation of new delivery methods and formulations. Additionally, research may focus on the development of alternative uses for this compound, such as in the treatment of neurological disorders or as a tool for studying the nervous system.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the reaction of 4-chloroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 1-methylazetidine to give the final product. The reaction proceeds under mild conditions and yields high purity products.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1-methylsulfonylazetidine has been extensively studied for its potential applications in the field of insecticides. It has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Its unique mechanism of action makes it an attractive alternative to traditional insecticides, which often have negative impacts on non-target organisms.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-methylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-15(13,14)12-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCRFNACDVFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methylsulfonylazetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





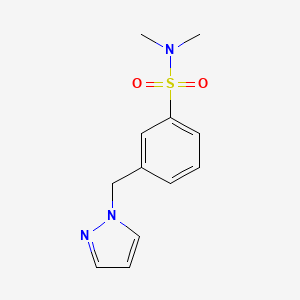

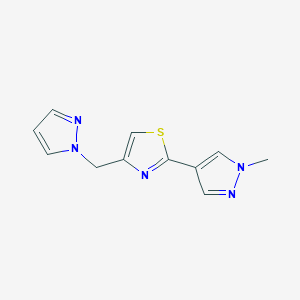
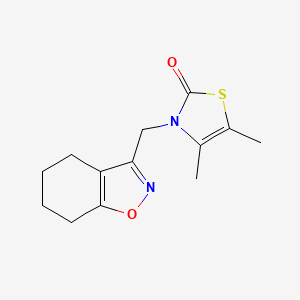
![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
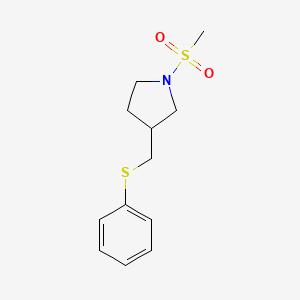
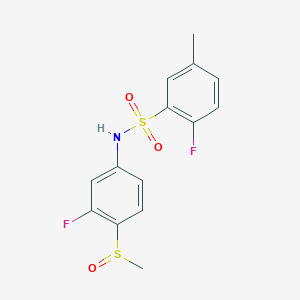
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
